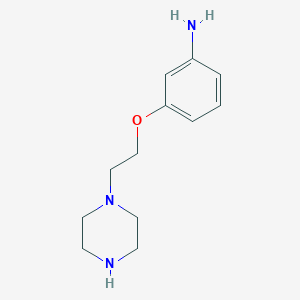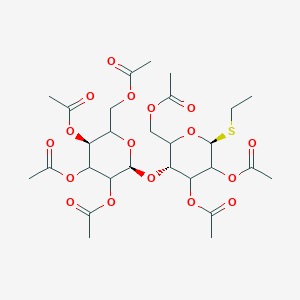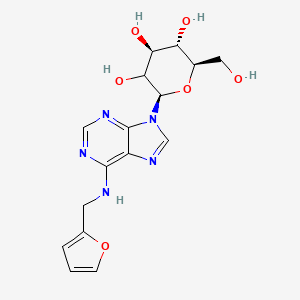
3-(2-Piperazin-1-ylethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Piperazin-1-ylethoxy)aniline: is a chemical compound that features a piperazine ring attached to an aniline moiety through an ethoxy linker. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the piperazine and aniline functional groups allows for a wide range of chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Piperazin-1-ylethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-(piperazin-1-yl)ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Piperazin-1-ylethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Piperazin-1-ylethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for investigating the pharmacological properties of piperazine-containing drugs .
Medicine: Its structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials .
Mécanisme D'action
The mechanism of action of 3-(2-Piperazin-1-ylethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: This compound has a pyridine ring instead of an aniline moiety and exhibits different biological activities.
1-(2-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)aniline: This compound contains a trifluoromethyl group, which can enhance its lipophilicity and biological activity.
Uniqueness: 3-(2-Piperazin-1-ylethoxy)aniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactivity and biological activity. Its structure provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
3-(2-piperazin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9,13H2 |
Clé InChI |
NPKOWNQZMORZFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCOC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)


![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)




![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
